(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate thioamide and aldehyde derivatives under controlled conditions. Common reagents include:
- Thioamide derivatives
- Aldehyde derivatives
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential therapeutic properties.
- May serve as a lead compound in drug discovery.
Industry
- Utilized in the production of specialty chemicals.
- Potential applications in materials science.
Mechanism of Action
The mechanism of action for (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(phenylmethoxyamino)-5-[[2-methylphenyl]methylidene]-1,3-thiazol-4-one
- (5Z)-2-(phenylmethoxyamino)-5-[[2-chlorophenyl]methylidene]-1,3-thiazol-4-one
Uniqueness
- The presence of the trifluoromethyl group in (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one may confer unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(24)22-17(26-15)23-25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,24)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMUDCIHIRDCAM-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC2=NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CONC2=NC(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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